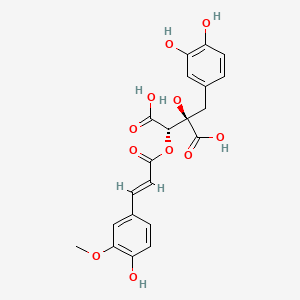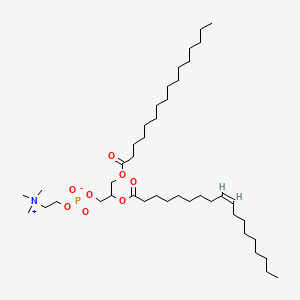![molecular formula C17H27NO4 B1240283 (2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol CAS No. 80844-55-9](/img/structure/B1240283.png)
(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,2'R)-nadolol is an aromatic ether, being the (2R)-3-(tert-butylamino)-2-hydroxypropyl ether of the phenolic hydroxy group of (6R,7S)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol. It has a role as a beta-adrenergic antagonist, an anti-arrhythmia drug and an antihypertensive agent. It is a triol, a secondary amino compound and an aromatic ether. It is an enantiomer of a (2S,3R,2'S)-nadolol.
Applications De Recherche Scientifique
Radiodegradation Studies
Radiodegradation of this compound, also known as nadolol, was explored in a study by Ogrodowczyk et al. (2018). They examined the effects of ionizing radiation on nadolol in its solid state. The study utilized various analytical methods, including infrared spectrophotometry and ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC–MS), to investigate the radiodegradation process and the formation of degradation products (Ogrodowczyk et al., 2018).
Chemoenzymatic Synthesis
A chemoenzymatic synthesis approach for related tetrahydronaphthalene derivatives was reported by Orsini et al. (2002). They developed a method to synthesize (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of 5-hydroxytryptamine receptor agonists, through a series of chemical and enzymatic reactions (Orsini et al., 2002).
Enantioenriched Synthesis
Cheng et al. (2018) presented a novel synthetic route to enantioenriched 1,2,3,4-tetrahydronaphthalene-derived 1,3-diols. This approach involved a multi-step synthesis starting from commercially available precursors, showcasing a new methodology for accessing such complex structures (Cheng et al., 2018).
Enantioselective Synthesis of Vic-Amino Alcohols
Orsini et al. (2001) synthesized various enantiopure vic-amino alcohols from (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene, a closely related compound. This research highlights the utility of these structures in the synthesis of chiral compounds (Orsini et al., 2001).
Cyclic Chiral Diols Synthesis
Research by Orsini and Pelizzoni (1996) involved the synthesis of cyclic chiral diols, including (2R,3R)-dihydroxy-1,2,3,4-tetrahydronaphthalene. This work demonstrates the application of bioconversion techniques in synthesizing complex chiral structures (Orsini & Pelizzoni, 1996).
Propriétés
Numéro CAS |
80844-55-9 |
|---|---|
Formule moléculaire |
C17H27NO4 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(2R,3S)-5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12-,14-,15+/m1/s1 |
Clé InChI |
VWPOSFSPZNDTMJ-YUELXQCFSA-N |
SMILES isomérique |
CC(C)(C)NC[C@H](COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,6S)-7-oxo-6-[[(E,2R)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B1240201.png)

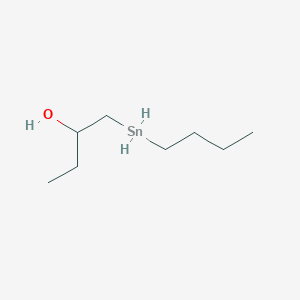


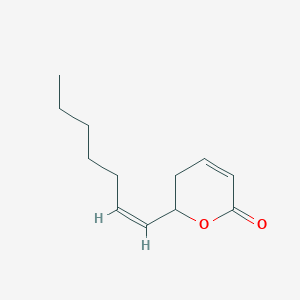
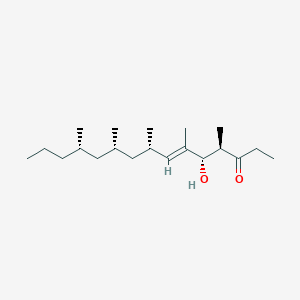
![Methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B1240213.png)
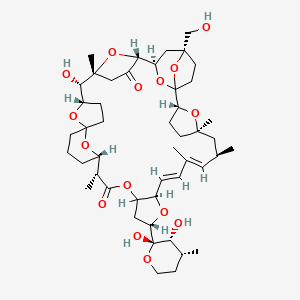
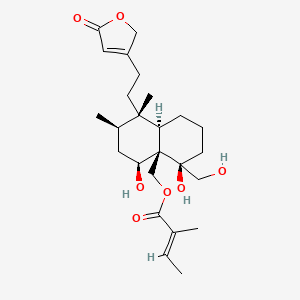
![(E)-But-2-enedioic acid;3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1240217.png)
